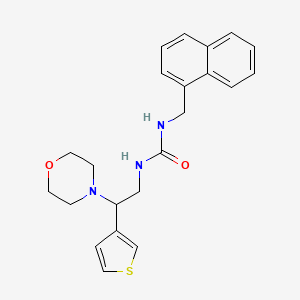
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethylamine with morpholine under controlled conditions to form the intermediate 2-(morpholino)-2-(thiophen-3-yl)ethylamine.
Urea Formation: The intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.
類似化合物との比較
Similar Compounds
- 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(phenylmethyl)urea
- 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(benzyl)urea
Uniqueness
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties compared to similar compounds with different aromatic groups
生物活性
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a morpholine ring, a thiophene moiety, and a naphthyl group. These components contribute to its potential biological activities, making it a candidate for further investigation in drug development.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Morpholine Ring | Provides flexibility and potential for molecular interactions. |
| Thiophene Group | Enhances electronic properties and may facilitate interactions with biological targets. |
| Naphthyl Group | Contributes to hydrophobic interactions, which can influence binding affinity. |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific proteins or enzymes within biological systems. The morpholine and thiophene groups are particularly noted for their capacity to modulate enzyme activity, potentially influencing various signaling pathways critical in disease processes.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, a study on related thio-urea derivatives demonstrated broad-spectrum antitumor activity with GI50 values ranging from 1.7 to 28.7 μM against various cancer cell lines, including breast and prostate cancers . The specific compound's ability to inhibit cell proliferation and induce apoptosis is of particular interest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, related compounds have shown the ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in numerous cellular processes including cell survival and proliferation . The mechanism of action likely involves direct binding to the enzyme's active site, altering its activity.
Antibacterial Activity
Preliminary investigations into the antibacterial properties of similar thiourea derivatives have shown promising results against Gram-positive and Gram-negative bacteria. Compounds in this class exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests that this compound may also possess antibacterial properties worth exploring.
Case Studies
- Antitumor Efficacy
- Enzyme Interaction Studies
特性
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-13-28-16-19)25-9-11-27-12-10-25/h1-8,13,16,21H,9-12,14-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKXJUBGIDCIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














